TPH1 Inhibition: 7.3‑Fold Selectivity Over TPH2 Isoform
2,4,5‑THAP inhibits rat tryptophan hydroxylase 1 (TPH1) with an IC₅₀ of 6.22 μM, while displaying a significantly weaker inhibition of TPH2 (IC₅₀ = 45.5 μM) in the same cell‑based assay [1]. This represents a 7.3‑fold selectivity for TPH1 over TPH2. The human TPH1 binding affinity (Kd = 6.82 μM) corroborates this interaction [2].
| Evidence Dimension | Enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | TPH1: 6.22 μM |
| Comparator Or Baseline | TPH2: 45.5 μM |
| Quantified Difference | 7.3‑fold selectivity |
| Conditions | Rat RBL2H3 cells, serotonin biosynthesis, RP‑HPLC, 48 h |
Why This Matters
This isoform‑selective inhibition profile enables targeted modulation of peripheral serotonin synthesis without affecting central nervous system TPH2, a critical differentiator for drug discovery programs focused on inflammatory or gastrointestinal disorders.
- [1] BindingDB. BDBM50019142: TPH1 (rat) IC₅₀ = 6.22E+3 nM. BindingDB, 2023. View Source
- [2] BindingDB. BDBM50019142: TPH1 (human) Kd = 6.82E+3 nM. BindingDB, 2023. View Source
